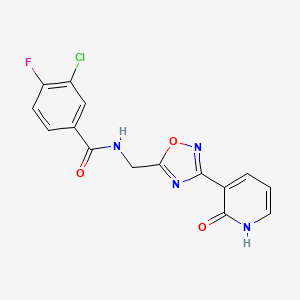

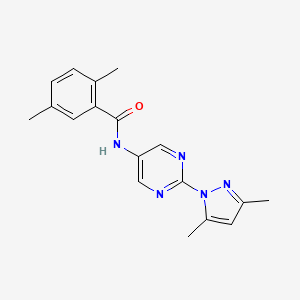

1-(2-Aminoethoxy)-2-bromobenzene hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromobenzene derivatives is well-documented in the provided literature. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, using CH3MgCl as the proton abstractor, resulting in a compound with high radiochemical purity . Similarly, the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes via the Buchwald-Hartwig reaction demonstrates the versatility of bromobenzene compounds in forming novel structures under specific conditions . These methods could potentially be adapted for the synthesis of 1-(2-Aminoethoxy)-2-bromobenzene hydrochloride.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the reactivity and interaction of the molecule with other chemical species. The glucose-based C2-glyco-conjugate discussed in one study and the cyclic vinylamines synthesized in another highlight the diverse structural possibilities that arise from modifications to the benzene ring. These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of bromobenzene derivatives is influenced by the substituents attached to the benzene ring. For example, the glucose-based C2-glyco-conjugate exhibits switch-on fluorescence behavior in the presence of aromatic amino acids due to hydrogen bonding and π-π interactions . This suggests that this compound may also participate in specific chemical reactions depending on its functional groups and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives can vary widely. The synthesis of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes indicates the potential for high sensitivity and selectivity in analytical applications . This implies that this compound could also possess unique properties that make it suitable for specific analytical or synthetic applications.

Aplicaciones Científicas De Investigación

Synthesis of Anticoagulant Intermediates

A key intermediate of the anticoagulant rivaroxaban, 4-(4-Aminophenyl)-3-morpholinone, was synthesized from bromobenzene through a series of reactions involving 2-aminoethanol. This pathway underscores the importance of bromobenzene derivatives in the synthesis of pharmacologically active compounds (Luo Lingyan et al., 2011).

Environmental Impact of Brominated Hydrocarbons

Research on the pyrolytic thermal degradation of 2-bromophenol, a model brominated hydrocarbon, provides insights into the formation of brominated dioxins and other hazardous combustion byproducts. This study illustrates the environmental relevance of brominated compounds and their potential risks (Catherine S Evans & B. Dellinger, 2003).

Molecular Scaffold Synthesis

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and its derivatives, synthesized from bromo and chloro compounds, act as scaffolds for molecular receptors, highlighting the versatility of halogenated benzene derivatives in creating complex molecular architectures (K. Wallace et al., 2005).

Catalysts and Reagents in Organic Synthesis

The synthesis and application of spiroborate esters from 1,2-aminoalcohols, demonstrating the use of bromobenzene derivatives as key intermediates, reflect their utility in developing catalysts and reagents for organic synthesis (V. Stepanenko et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-(2-bromophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHVPPHKOWHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2546081.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)